3-Fluoro-4-hydroxy-5-nitrobenzonitrile
Overview
Description
3-Fluoro-4-hydroxy-5-nitrobenzonitrile is a fluorinated benzene derivative with the chemical formula C7H3FN2O3 . It is also known as 2-cyano-3-fluoro-4-hydroxy-5-nitrobenzene, 4-Cyano-2-fluoro-5-hydroxy-1-nitrobenzene, and NSC 204055. The compound is a yellow solid material and is typically used in a powdered form.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a hydroxy group, a nitro group, and a nitrile group . The molecular formula is C7H3FN2O3, and the molecular weight is 182.11 .Physical and Chemical Properties Analysis
This compound is a yellow solid material. It has a molecular weight of 182.11 . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Properties and Reactions : Studies like that of J. Wilshire (1967) examine the proton magnetic resonance spectra of compounds containing the N-(2-cyano-4-nitrophenyl) group, which are related to 3-Fluoro-4-hydroxy-5-nitrobenzonitrile. This research provides insights into the chemical behavior and properties of these compounds (J. Wilshire, 1967).
Applications in Medical Research
- Imaging and Diagnostic Tools : Lim et al. (2014) discuss the preparation of a PET imaging agent, [(18)F]FPEB, related to this compound, for imaging the metabotropic glutamate subtype 5 receptor (mGluR5). This highlights its potential application in neurological and psychiatric disorder research (Keunpoong Lim et al., 2014).
Other Applications
- Material Science and Analytical Chemistry : Hao Gu et al. (2021) demonstrate the use of 4-hydroxy-3-nitrobenzonitrile, a compound related to this compound, as a matrix for MALDI MS analyses of small molecules, peptides, and proteins. This application in analytical chemistry shows its versatility in material science (Hao Gu et al., 2021).
Safety and Hazards
3-Fluoro-4-hydroxy-5-nitrobenzonitrile is classified as dangerous according to the Globally Harmonized System (GHS). It has hazard statements H302-H315-H317-H318-H410, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-fluoro-4-hydroxy-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNHIHWYZUWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737846 | |
Record name | 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208917-60-5 | |
Record name | 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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